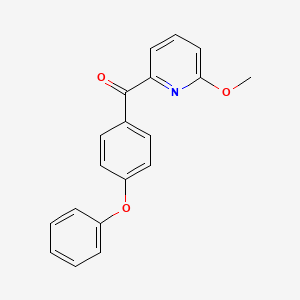

6-Methoxy-2-(4-phenoxybenzoyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZZRFPYNGAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Acylation of 6-Methoxypyridine Derivatives

- Starting Material: 6-Methoxypyridine or its derivatives.

- Reagents: 4-phenoxybenzoyl chloride or an equivalent acyl chloride.

- Reaction Conditions: Reflux in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the HCl byproduct.

- Process:

6-Methoxypyridine + 4-phenoxybenzoyl chloride → (Reflux, base) → 6-Methoxy-2-(4-phenoxybenzoyl)pyridine

- The acylation occurs selectively at the 2-position of the pyridine ring.

- The reaction is typically carried out under inert atmosphere to prevent oxidation.

Multi-step Synthesis via Cross-Coupling Reactions

- Step 1: Synthesis of 6-methoxypyridine-2-boronic acid or halide intermediates.

- Step 2: Suzuki or Ullmann coupling with phenoxybenzoyl derivatives.

- Reaction Conditions: Catalysis with palladium or copper catalysts, in solvents like toluene or DMF, at elevated temperatures.

Direct Condensation Approaches

- Condensation of 2-chloro-6-methoxypyridine with phenoxybenzoyl derivatives in the presence of bases such as potassium carbonate.

- Reflux in polar aprotic solvents like DMF or acetonitrile.

2-Chloro-6-methoxypyridine + 4-phenoxybenzoyl derivative → (Base, reflux) → this compound

Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Acylation | 6-Methoxypyridine | 4-Phenoxybenzoyl chloride | Dichloromethane | Reflux, triethylamine | ~65-75% | Selective acylation at 2-position |

| Cross-Coupling | 6-Methoxypyridine-2-boronic acid | Phenoxybenzoyl derivatives | Toluene/DMF | Pd catalyst, heat | >70% | High regioselectivity |

| Nucleophilic substitution | 2-Chloro-6-methoxypyridine | Phenoxybenzoyl derivative | Acetonitrile | Reflux, base | 60-70% | Suitable for industrial scale |

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions for optimizing yield and selectivity:

- Catalyst Choice: Palladium catalysts in Suzuki coupling significantly improve yield and regioselectivity.

- Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile facilitate better solubility of reactants and higher reaction rates.

- Temperature Control: Reactions performed at 80-120°C optimize conversion rates without degradation.

For example, a study demonstrated that using Pd(PPh₃)₄ as a catalyst in a Suzuki coupling reaction at 100°C in toluene yielded over 75% of the desired product with minimal byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the 4-phenoxybenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 6-methoxy-2-(4-methoxycarbonylbenzoyl)pyridine.

Reduction: Formation of 6-methoxy-2-(4-hydroxybenzoyl)pyridine.

Substitution: Formation of 6-methoxy-2-(4-substitutedbenzoyl)pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(4-phenoxybenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Substituent Effects

The compound’s properties are highly sensitive to substituent position and electronic effects. Key analogs include:

Key Observations :

Coordination and Reactivity

- Au(III) Complexation : 2-Arylpyridines with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show reduced 15N chemical shifts (−59.4 to −64.9 ppm), whereas methoxy-substituted derivatives exhibit stronger deshielding (−121.5 ppm), favoring metal coordination .

Biologische Aktivität

6-Methoxy-2-(4-phenoxybenzoyl)pyridine (CAS No. 1187164-21-1) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This compound features a methoxy group and a phenoxybenzoyl moiety, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines. The compound exhibits a mechanism of action that involves interaction with specific molecular targets, leading to apoptosis and reduced cell viability.

The compound's mechanism primarily involves:

- Inhibition of Mitotic Proteins : It has been shown to inhibit HSET (KIFC1), a mitotic motor protein crucial for cancer cell survival. This inhibition leads to multipolar spindle formation in centrosome-amplified cancer cells, resulting in aberrant cell division and potential cell death .

- Modulation of Enzyme Activity : The compound influences enzymes involved in metabolic pathways, which can alter cellular metabolism and signaling pathways .

In Vitro Studies

In vitro studies have demonstrated significant findings regarding the biological activity of this compound:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of multipolar mitosis |

| DLD1 (Colon Cancer) | 10 | Inhibition of HSET activity |

| Caco-2 (Colorectal) | 7.83 | Activation of apoptotic pathways |

These results indicate that the compound is particularly effective against breast and colon cancer cell lines, showcasing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the benzamide moiety significantly affect the compound's potency against HSET. For example, altering substituents on the benzamide group resulted in varying degrees of inhibitory activity, suggesting that specific structural features are critical for enhancing biological activity .

Inhibition of HSET

A notable study investigated the compound's ability to inhibit HSET in vitro. The findings indicated that at a concentration of 15 μM, there was a significant increase in multipolarity in DLD1 human colon cancer cells treated with the compound compared to control groups. This suggests a promising avenue for further development as an anticancer therapeutic .

Biochemical Analysis

The biochemical properties associated with this compound include:

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity in metabolic pathways |

| Cellular Effects | Influences cell signaling and gene expression |

| Molecular Mechanism | Binds to specific biomolecules affecting their function |

| Dosage Effects | Varies with dosage; lower doses may enhance metabolic processes |

These properties highlight the compound's multifaceted role in biological systems.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-(4-phenoxybenzoyl)pyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives often involves coupling, substitution, or oxidation reactions. For this compound, key steps include:

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling between halogenated pyridine intermediates and phenoxybenzene boronic acids. Optimize using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water (80°C, 12 hrs) .

- Methoxy Group Introduction : Nucleophilic substitution using NaOMe in DMF at 100°C for 6 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields >85% purity. Monitor reaction progress via TLC and NMR .

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 72 | 88 | Pd(PPh₃)₄, THF/water, 80°C | |

| Nucleophilic Substitution | 65 | 92 | NaOMe, DMF, 100°C |

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Characterization requires a multi-technique approach:

- NMR : Confirm structure via ¹H NMR (δ 8.2–7.2 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and ¹³C NMR (δ 165–160 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 334.3) validates molecular weight .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (if crystalline) .

Note : Always compare experimental data with computational predictions (e.g., Gaussian DFT calculations for NMR shifts) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in DMSO (>10 mg/mL), THF, and chloroform; poorly soluble in water (<0.1 mg/mL) .

- Stability : Store at –20°C under inert gas (N₂/Ar). Degrades in light (>48 hrs exposure) or acidic conditions (pH < 4), forming methoxy-cleaved byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what SAR trends exist?

Structure-activity relationship (SAR) studies on pyridine derivatives reveal:

Q. Table 2: SAR of Key Substituents

| Substituent | Target Binding (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| 4-Phenoxy | 0.8 | 2.1 | |

| 3-Phenoxy | 5.2 | 2.3 | |

| No Methoxy | >10 | 3.4 |

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Contradictions often arise from assay variability. Mitigate via:

- Standardized Assays : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) .

- Control Compounds : Include reference inhibitors (e.g., Staurosporine) to normalize inter-lab variability .

- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting to account for outlier methodologies .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Validate with MM/GBSA binding energy calculations (ΔG < –8 kcal/mol indicates strong binding) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å over 50 ns is acceptable) .

Q. What are the current gaps in toxicological data, and how should researchers address them?

Q. How can researchers leverage this compound for developing fluorescent probes or imaging agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.